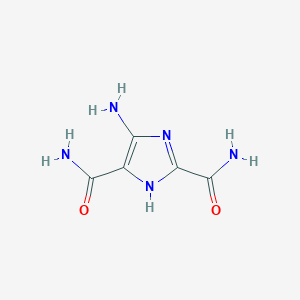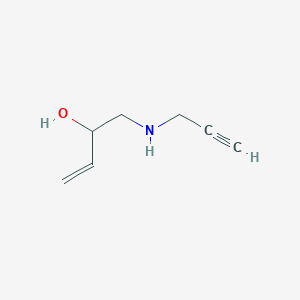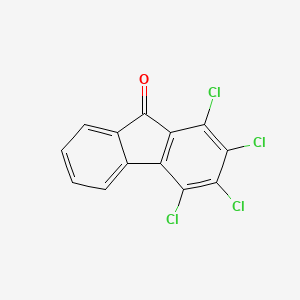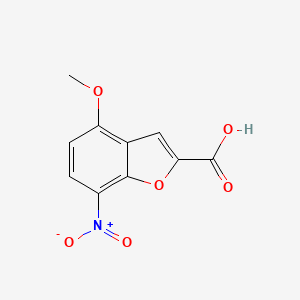
4-amino-1H-imidazole-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1H-imidazole-2,5-dicarboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-2,5-dicarboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with appropriate reagents under mild conditions can yield disubstituted imidazoles . Another method involves the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Debus-Radziszewski synthesis and the Wallach synthesis are commonly employed methods . These methods involve the use of readily available starting materials and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1H-imidazole-2,5-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-amino-1H-imidazole-2,5-dicarboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-amino-1H-imidazole-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the binding of certain proteins, such as NS3 protease, by mimicking the structure of natural ligands . This inhibition can disrupt the function of the target protein, leading to therapeutic effects.
Comparación Con Compuestos Similares
4-amino-1H-imidazole-2,5-dicarboxamide can be compared with other imidazole derivatives, such as:
1H-imidazole-2,5-dicarboxamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazopyridines: These compounds contain an additional pyridine ring fused to the imidazole ring, resulting in different pharmacological activities.
Propiedades
Número CAS |
89994-83-2 |
|---|---|
Fórmula molecular |
C5H7N5O2 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
4-amino-1H-imidazole-2,5-dicarboxamide |
InChI |
InChI=1S/C5H7N5O2/c6-2-1(3(7)11)9-5(10-2)4(8)12/h6H2,(H2,7,11)(H2,8,12)(H,9,10) |
Clave InChI |
XTHDESSJNPYOEN-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N1)C(=O)N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)


![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)

![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)

![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)



![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
